REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[C:7](O)(=O)C.N1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(O)(=O)C>O>[CH:13]([C:14]1[NH:6][C:4](=[O:5])[C:3]([C:1]#[N:2])=[CH:16][CH:15]=1)([CH3:7])[CH3:12] |f:1.2|
|
Name
|
product
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solid was isolated by vacuum filtration
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Type
|
WASH
|
Details
|
rinsed with water (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C(N1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |